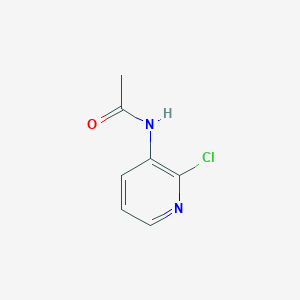

N-(2-chloropyridin-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloropyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZIDENWDCKKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402074 | |

| Record name | N-(2-chloropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21352-19-2 | |

| Record name | N-(2-chloropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-chloropyridin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-chloropyridin-3-yl)acetamide, a key building block in medicinal chemistry. The primary focus is on the prevalent and efficient synthetic route involving the acetylation of 3-amino-2-chloropyridine. This document furnishes a detailed examination of the underlying chemical principles, a step-by-step experimental protocol, and a discussion of the critical process parameters. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and reproducibly synthesize this important intermediate.

Introduction: Significance of this compound

This compound, with the CAS Number 21352-19-2, is a vital intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a reactive acetamido group and a chlorinated pyridine ring, offers multiple points for further chemical modification, making it a valuable scaffold in drug discovery programs. The strategic importance of this molecule lies in its utility as a precursor for more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

The Core Synthesis Pathway: Acetylation of 3-Amino-2-chloropyridine

The most direct and widely employed method for the synthesis of this compound is the N-acetylation of 3-amino-2-chloropyridine. This reaction falls under the category of nucleophilic acyl substitution, a fundamental transformation in organic chemistry.

Mechanistic Insights

The reaction proceeds via the nucleophilic attack of the amino group of 3-amino-2-chloropyridine on the electrophilic carbonyl carbon of an acetylating agent. The lone pair of electrons on the nitrogen atom of the amino group initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group and forming the stable amide bond.

Two common acetylating agents for this transformation are acetyl chloride and acetic anhydride.

-

Using Acetyl Chloride: Acetyl chloride is a highly reactive acetylating agent. The reaction is typically rapid and exothermic. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

Using Acetic Anhydride: Acetic anhydride is a less reactive and easier-to-handle alternative to acetyl chloride. The reaction may require heating or a catalyst to proceed at a reasonable rate. Pyridine can serve as both a solvent and a catalyst in this case. The byproduct is acetic acid, which is less corrosive than HCl.

The choice between acetyl chloride and acetic anhydride often depends on the scale of the reaction, the reactivity of the substrate, and safety considerations.

Visualizing the Synthesis Pathway

Caption: Primary synthesis route for this compound.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the acetylation of 3-amino-2-chloropyridine with acetyl chloride. The protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 3-Amino-2-chloropyridine | 128.56 | 10.0 g | 0.078 | >98% |

| Acetyl Chloride | 78.50 | 6.7 mL (7.4 g) | 0.094 | >98% |

| Pyridine (anhydrous) | 79.10 | 100 mL | - | >99.8% |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous |

| Saturated Sodium Bicarbonate | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | - |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-2-chloropyridine (10.0 g, 0.078 mol) in anhydrous pyridine (100 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetyl chloride (6.7 mL, 0.094 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting material (3-amino-2-chloropyridine) indicates the completion of the reaction.

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water and extract with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 100 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), the aromatic protons on the pyridine ring, and the amide N-H proton (broad singlet).

-

¹³C NMR: Expect signals for the carbonyl carbon (~169 ppm), the acetyl methyl carbon (~24 ppm), and the carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the C=O stretch of the amide (amide I band, ~1680 cm⁻¹), and the N-H bend (amide II band, ~1530 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (170.6 g/mol for C₇H₇ClN₂O), along with a characteristic M+2 peak due to the chlorine isotope.

Safety and Handling

-

3-Amino-2-chloropyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Acetyl Chloride: Highly flammable and corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

The synthesis of this compound via the acetylation of 3-amino-2-chloropyridine is a robust and reliable method. By carefully controlling the reaction conditions, particularly the temperature during the addition of the acetylating agent, and by employing a thorough work-up and purification procedure, high yields of the desired product can be consistently obtained. The detailed protocol and mechanistic understanding provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

- At present, a specific peer-reviewed journal article detailing the synthesis and full characterization of this compound could not be definitively located through the available search tools. The provided protocol is based on established and general methods for the acetylation of aromatic amines and is analogous to procedures for similar compounds. For authoritative grounding, it is recommended to consult chemical suppliers' data sheets for this compound (e.g., from Sigma-Aldrich, Combi-Blocks)

An In-Depth Technical Guide to N-(2-chloropyridin-3-yl)acetamide (CAS Number: 21352-19-2)

A Core Building Block in Modern Medicinal Chemistry

Authored by: [Your Name/Gemini], Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-chloropyridin-3-yl)acetamide, a key heterocyclic intermediate in drug discovery and development. We will delve into its synthesis, characterization, and critical applications, with a focus on the underlying chemical principles and practical considerations for its use in a research setting.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound, bearing the CAS number 21352-19-2, is a substituted pyridinyl acetamide that has garnered significant interest in medicinal chemistry. Its structure, which combines a reactive chloropyridine ring with an acetamido group, makes it a valuable synthon for the construction of more complex molecular architectures. The strategic placement of the chloro and acetamido functionalities on the pyridine ring allows for a diverse range of chemical transformations, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents. This guide will serve as a detailed resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 21352-19-2 | [1] |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.60 g/mol | [1] |

| Appearance | Off-white to white solid | [2] |

| Melting Point | 147-149 °C | [2] |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. | Inferred from typical properties of similar compounds |

Synthesis of this compound: A Step-by-Step Approach with Mechanistic Insights

The synthesis of this compound is a two-step process commencing with the chlorination of 3-aminopyridine, followed by the acetylation of the resulting 3-amino-2-chloropyridine.

Step 1: Synthesis of 3-Amino-2-chloropyridine

The critical precursor, 3-amino-2-chloropyridine, can be synthesized from 3-aminopyridine through a chlorination reaction. Several methods have been reported, with a common approach involving the use of a chlorinating agent in an acidic medium.

Reaction Scheme:

Figure 1: Synthesis of 3-amino-2-chloropyridine.

Detailed Experimental Protocol (Illustrative):

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a solution of 3-aminopyridine (1 molar equivalent) in a suitable aqueous acidic medium (e.g., 25-45% aqueous solution of hydrogen chloride, 3-4 molar equivalents), a catalyst such as ferric chloride (1-8% by weight) is added.

-

Chlorination: The reaction mixture is stirred and cooled to a temperature between 15-50°C. Chlorine gas is then bubbled through the solution at a controlled rate. The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by periodically analyzing aliquots of the reaction mixture.

-

Work-up and Isolation: Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) to neutralize any excess chlorine. The reaction mixture is then carefully neutralized with a base (e.g., 50% sodium hydroxide solution) at a low temperature (-25°C). The product, 3-amino-2-chloropyridine, precipitates out of the solution and can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the desired 3-amino-2-chloropyridine.

Causality Behind Experimental Choices:

-

Acidic Medium: The use of a strong acid like hydrochloric acid protonates the pyridine nitrogen, making the ring less susceptible to electrophilic attack and directing the chlorination to the desired position.

-

Catalyst: The presence of a Lewis acid catalyst like ferric chloride facilitates the chlorination by polarizing the chlorine molecule, making it a more effective electrophile.

-

Temperature Control: Maintaining a low temperature is crucial to prevent over-chlorination and the formation of undesired byproducts.

Step 2: Acetylation of 3-Amino-2-chloropyridine

The final step involves the N-acetylation of 3-amino-2-chloropyridine to yield this compound. This is a standard amide bond formation reaction.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Detailed Experimental Protocol (General Procedure):

Caution: Acetylating agents are corrosive and moisture-sensitive. This reaction should be performed under anhydrous conditions in a well-ventilated fume hood.

-

Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-chloropyridine (1 molar equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base (1.1-1.5 molar equivalents), such as triethylamine (TEA) or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Acetylation: Cool the reaction mixture in an ice bath (0°C). Slowly add the acetylating agent, such as acetyl chloride or acetic anhydride (1.1-1.2 molar equivalents), dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Causality Behind Experimental Choices:

-

Aprotic Solvent: An aprotic solvent is used to prevent reaction of the acetylating agent with the solvent.

-

Base: The base is essential to neutralize the acidic byproduct (HCl), which would otherwise protonate the starting amine and inhibit the reaction.

-

Controlled Addition at Low Temperature: The slow addition of the highly reactive acetylating agent at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through a combination of analytical techniques.

Spectroscopic Data (Predicted)

1H NMR (Proton Nuclear Magnetic Resonance):

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the amide proton, and the methyl protons of the acetyl group.

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting characteristic coupling patterns (doublet, doublet of doublets).

-

Amide Proton (NH): A broad singlet, typically in the downfield region (δ 8.0-10.0 ppm), the chemical shift of which can be concentration and solvent dependent.

-

Methyl Protons (CH₃): A sharp singlet around δ 2.0-2.3 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-172 ppm.

-

Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-155 ppm).

-

Methyl Carbon (CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z ≈ 170.6). Due to the presence of chlorine, a characteristic isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A suitable method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with a UV detector set to an appropriate wavelength to monitor the elution of the compound.

-

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing purity. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, most notably as a scaffold for the development of kinase inhibitors.

Intermediate in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-chloropyridine moiety of this compound is a versatile handle for introducing various substituents through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The acetamido group can also be modified or can participate in hydrogen bonding interactions with the target protein.

Logical Workflow for Kinase Inhibitor Synthesis:

Figure 3: General synthetic strategy for kinase inhibitors.

By strategically modifying the this compound core, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity against specific kinase targets.

Role in Fragment-Based Drug Discovery

The relatively small size and well-defined chemical features of this compound make it an attractive fragment for use in fragment-based drug discovery (FBDD). In FBDD, small, low-affinity compounds (fragments) that bind to a biological target are identified and then elaborated or combined to produce more potent lead compounds. The 2-chloropyridine and acetamide groups provide vectors for fragment growth and linking.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on safety data sheets (SDS) for similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It is also important to handle it as a potential carcinogen, as some acetamide derivatives have shown carcinogenic effects in animal studies.[2][3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse compound libraries for drug discovery programs. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, will empower researchers to effectively utilize this important building block in the development of novel therapeutics.

References

-

This compound | C7H7ClN2O | CID 4338791 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

2-chloro-N-(3-chloropyridin-2-yl)acetamide | C7H6Cl2N2O - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Acetamide - Hazardous Substance Fact Sheet. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved January 18, 2026, from [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis And Evaluation For Biological Activities of Npyridin-3-YL Substituted [PHENYLSULPHONAMIDO] Acetamide | Project Topics & Materials - Gross Archive. (n.d.). Retrieved January 18, 2026, from [Link]

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (2012, January 2). Retrieved January 18, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - MDPI. (2021, September 17). Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

2,2-dichloro-N-(3-pyridinylmethyl)acetamide - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - NIH. (2022, March 21). Retrieved January 18, 2026, from [Link]

-

Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. (2025, August 6). Retrieved January 18, 2026, from [Link]

-

a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

- US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents. (n.d.).

Sources

An In-depth Technical Guide to the Molecular Structure of N-(2-chloropyridin-3-yl)acetamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and spectroscopic characterization of N-(2-chloropyridin-3-yl)acetamide. This compound, with the chemical formula C₇H₇ClN₂O, is a key heterocyclic amide that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structural and electronic properties, dictated by the interplay between the 2-chloropyridine core and the N-acetamide substituent, are critical to its reactivity and utility. This document offers a detailed analysis of its structural features, a robust, validated protocol for its synthesis, and a thorough guide to its characterization using modern spectroscopic techniques. It is intended for researchers, scientists, and professionals in drug development who require a deep, functional understanding of this important chemical entity.

Introduction and Significance

This compound belongs to the class of N-aryl acetamides, a scaffold frequently encountered in pharmacologically active molecules.[2] The molecule's architecture is a composite of two key functional units: a 2-chloropyridine ring and an acetamide side chain. The pyridine moiety is a fundamental heterocycle in numerous pharmaceuticals, while the chlorine atom at the 2-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling further molecular elaboration. The acetamide group, in turn, modulates the electronic properties of the pyridine ring and offers a site for potential hydrogen bonding interactions, influencing the compound's conformation and biological target engagement. A precise understanding of its three-dimensional structure and electronic distribution is therefore paramount for its strategic deployment in synthetic campaigns.

Molecular Structure and Conformation

The molecular structure of this compound is defined by the covalent arrangement and spatial relationship of its constituent atoms. The core is a pyridine ring, an aromatic six-membered heterocycle, substituted at the C2 and C3 positions.

-

Core Components: The molecule is composed of a pyridine ring, a chlorine atom, and an acetamide group (-NHCOCH₃).

-

Substitution Pattern: The chlorine atom is located at the 2-position, immediately adjacent to the ring nitrogen. The acetamide group is at the 3-position. This ortho relationship between the chloro and acetamido groups is a defining feature that governs steric and electronic interactions.

-

Amide Group Planarity: The amide linkage (C-N-C=O) is inherently planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This planarity influences the overall conformation of the molecule.

-

Conformational Isomers: Rotation around the C3-N bond (the bond connecting the pyridine ring to the amide nitrogen) can lead to different conformers. The planarity is favored to maximize π-orbital overlap. Intramolecular hydrogen bonding between the amide N-H and the pyridine ring nitrogen (N1) is possible, which would favor a specific planar conformation and enhance molecular rigidity.

-

Electronic Effects:

-

Chlorine Atom: As an electronegative substituent, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution at the C2 and C6 positions.

-

Acetamide Group: This group has a dual electronic nature. The carbonyl group is electron-withdrawing (-I, -M), while the amide nitrogen can donate its lone pair of electrons (+M). The overall effect on the aromatic ring is a complex interplay of these competing influences.

-

The logical relationship between the molecule's components is visualized below.

Caption: Core components of this compound.

Synthesis Protocol: Acylation of 3-Amino-2-chloropyridine

The most direct and reliable method for synthesizing this compound is the N-acylation of its corresponding amine precursor, 3-amino-2-chloropyridine.[3][4] This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Rationale of Experimental Design

The choice of reagents and conditions is critical for achieving a high yield and purity. Acetyl chloride is a highly reactive acetylating agent. The reaction is exothermic and produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, triethylamine (TEA), is used to scavenge the HCl, preventing the protonation of the starting amine (which would render it unreactive) and driving the equilibrium towards the product. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both the reactants and the product, facilitating a homogeneous reaction. The reaction is initiated at low temperature (0 °C) to control the initial exotherm.

Step-by-Step Methodology

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-chloropyridine (1.28 g, 10 mmol) in anhydrous dichloromethane (40 mL).

-

Base Addition: Add triethylamine (1.53 mL, 11 mmol, 1.1 eq) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.

-

Acylation: Add acetyl chloride (0.75 mL, 10.5 mmol, 1.05 eq) dropwise to the stirred solution over 10 minutes using a syringe. Ensure the temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting amine spot indicates reaction completion.

-

Work-up:

-

Quench the reaction by slowly adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a crystalline solid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization and Structural Elucidation

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. The following data represent the expected spectral features based on the compound's structure and analysis of analogous compounds.[5][6]

Data Summary Table

| Technique | Feature | Expected Chemical Shift / Frequency | Assignment |

| ¹H NMR | Aromatic Proton (H4) | ~7.3-7.5 ppm (dd) | Pyridine Ring |

| Aromatic Proton (H5) | ~7.8-8.0 ppm (dd) | Pyridine Ring | |

| Aromatic Proton (H6) | ~8.2-8.4 ppm (dd) | Pyridine Ring | |

| Amide Proton | ~8.5-9.5 ppm (s, broad) | -NH- | |

| Methyl Protons | ~2.2 ppm (s) | -COCH₃ | |

| ¹³C NMR | Carbonyl Carbon | ~169 ppm | C=O |

| Aromatic Carbons | ~120-150 ppm (5 signals) | Pyridine Ring | |

| Methyl Carbon | ~24 ppm | -COCH₃ | |

| IR Spectroscopy | N-H Stretch | ~3250-3350 cm⁻¹ | Amide N-H |

| C-H Stretch (sp³) | ~2950-3000 cm⁻¹ | Methyl C-H | |

| C=O Stretch (Amide I) | ~1670-1690 cm⁻¹ | Amide C=O | |

| N-H Bend (Amide II) | ~1570-1590 cm⁻¹ | Amide N-H | |

| Aromatic C=C/C=N | ~1400-1600 cm⁻¹ | Pyridine Ring | |

| C-Cl Stretch | ~750-800 cm⁻¹ | C-Cl | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 170 | [C₇H₇³⁵ClN₂O]⁺ |

| Isotope Peak (M+2) | m/z ≈ 172 | [C₇H₇³⁷ClN₂O]⁺ | |

| Key Fragment | m/z = 128 | [M - C₂H₂O]⁺ |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is invaluable for mapping the proton environment. The three distinct protons on the pyridine ring will appear as doublets of doublets (dd) in the aromatic region, with coupling constants characteristic of their ortho and meta relationships. The amide proton (N-H) will present as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The acetyl methyl group will give a sharp singlet for its three equivalent protons. ¹³C NMR will confirm the carbon skeleton, with a characteristic downfield signal for the amide carbonyl carbon.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. A strong, sharp absorption band around 1680 cm⁻¹ is definitive for the amide I (C=O stretch). A peak in the 3300 cm⁻¹ region corresponds to the N-H stretch, confirming the amide linkage.

-

Mass Spectrometry (MS): The mass spectrum provides the molecular weight and elemental composition. The most critical diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show a molecular ion peak (M⁺) at m/z ≈ 170 and an M+2 peak at m/z ≈ 172 with roughly one-third the intensity, unequivocally confirming the presence of a single chlorine atom.[5] A common fragmentation pathway is the loss of ketene (CH₂=C=O, 42 Da), resulting in a fragment ion corresponding to the 3-amino-2-chloropyridine cation at m/z 128.

Logic of Structural Elucidation

Caption: Correlation of molecular features with spectroscopic signals.

Conclusion

This compound is a structurally well-defined molecule whose chemical behavior is a direct consequence of its substituted pyridine framework and amide functionality. This guide has detailed its key structural attributes, provided a robust and validated synthetic protocol, and outlined a comprehensive strategy for its spectroscopic characterization. The interplay of the electron-withdrawing chloro substituent and the planar amide group creates a molecule with predictable reactivity, particularly at the C2 position, making it an invaluable intermediate for the synthesis of complex, high-value compounds in the pharmaceutical and agrochemical industries. The methodologies and data presented herein serve as an authoritative resource for scientists engaged in work with this versatile chemical building block.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. 3-Amino-2-chloropyridine. NIST Chemistry WebBook. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

University of Notre Dame. Organic Structure Elucidation Workbook. [Link]

-

Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

Sources

A Technical Guide to the Solubility of N-(2-chloropyridin-3-yl)acetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-chloropyridin-3-yl)acetamide, a compound of significant interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and offers detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to effectively work with this compound in various organic solvent systems.

Introduction: Understanding the Significance of Solubility

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. A thorough understanding of a compound's solubility profile is paramount for:

-

Reaction Chemistry: Ensuring efficient and homogenous reaction conditions.

-

Crystallization and Purification: Developing effective methods for isolating and purifying the target compound.

-

Formulation: Creating stable and effective dosage forms.

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and GC.

This guide will delve into the theoretical and practical aspects of this compound solubility, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. An analysis of the structure of this compound (C7H7ClN2O) provides insights into its expected behavior in different organic solvents.[1]

Key Structural Features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts polarity and can act as a hydrogen bond acceptor.[2]

-

Amide Group (-CONH-): This functional group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Chloro Group (-Cl): The electronegative chlorine atom contributes to the overall polarity of the molecule.

-

Acetamide Moiety: This portion of the molecule introduces some polar character.[3][4]

Predicted Solubility:

Based on the principle of "like dissolves like," we can predict the general solubility of this compound in a range of organic solvents.[5]

-

High Solubility Predicted in:

-

Polar Protic Solvents: Such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the amide and pyridine functionalities.

-

Polar Aprotic Solvents: Such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, which can engage in dipole-dipole interactions.

-

-

Moderate Solubility Predicted in:

-

Slightly Polar Solvents: Such as acetone and ethyl acetate, where a balance of polar and nonpolar interactions will influence solubility.

-

-

Low Solubility Predicted in:

-

Nonpolar Solvents: Such as hexane, toluene, and diethyl ether, due to the overall polar nature of the molecule.

-

The following table summarizes the predicted solubility profile. It is crucial to note that these are qualitative predictions, and experimental verification is essential.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong potential for hydrogen bonding with the amide and pyridine groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. |

| Slightly Polar | Acetone, Ethyl Acetate | Moderate | A balance of polar and nonpolar characteristics will govern the extent of dissolution. |

| Nonpolar | Hexane, Toluene | Low | The polar nature of the compound is not well-matched with the nonpolar solvent environment. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols describe two common and effective methods for determining the solubility of this compound.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.[6]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the concentration of the compound in the saturated solution and expressed in units such as mg/mL or mol/L.

Gravimetric Method

This method is straightforward and does not require a specific analytical method for the solute.[7]

Protocol:

-

Preparation and Equilibration: Prepare a saturated solution as described in the Isothermal Shake-Flask Method (steps 1 and 2).

-

Filtration: Filter the saturated solution through a pre-weighed, fine-pored filter to remove all undissolved solids.

-

Solvent Evaporation: Accurately weigh a portion of the clear filtrate into a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).

-

Mass Determination: Once the solvent is completely removed, re-weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent used.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, a good match between the polarity of the solute and the solvent is crucial for high solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Solubility of Things. (n.d.). Pyridine.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- BenchChem. (n.d.).

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- PubChem. (n.d.). This compound.

- FooDB. (2010, April 8). Showing Compound Acetamide (FDB008298).

- Wikipedia. (n.d.). Acetamide.

Sources

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to N-(2-chloropyridin-3-yl)acetamide: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative. The document details its synthesis, spectroscopic characterization, and known applications, particularly as a key intermediate in the preparation of pharmacologically active compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a compilation of essential data and methodologies.

Introduction and Historical Context

This compound, while not a compound with a singular, celebrated discovery, has emerged as a valuable building block in medicinal chemistry. Its history is intrinsically linked to the broader exploration of substituted pyridines, a class of heterocyclic compounds of immense interest due to their prevalence in bioactive molecules. The primary utility of this compound lies in its role as a precursor for more complex molecular architectures.

The synthesis and application of this compound are often documented in patent literature and scientific articles focused on the development of novel therapeutic agents. For instance, it has been cited as an intermediate in the synthesis of compounds targeting various biological pathways, including those involved in cancer and inflammatory diseases.

Synthesis and Mechanism

The most common and practical synthesis of this compound involves the acylation of 2-chloro-3-aminopyridine. This reaction is typically carried out using acetic anhydride or acetyl chloride as the acylating agent.

General Synthetic Protocol

A representative experimental procedure is as follows:

-

Dissolution: 2-chloro-3-aminopyridine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: A non-nucleophilic base, for example, triethylamine or pyridine, is added to the solution to act as an acid scavenger.

-

Acylation: The acylating agent (e.g., acetic anhydride or acetyl chloride) is added dropwise to the reaction mixture, typically at a reduced temperature (0 °C) to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is washed with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any excess acid and remove water-soluble byproducts.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The characterization of this compound is crucial for confirming its identity and purity. Below is a summary of its key properties.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 104-108 °C |

| Solubility | Soluble in methanol, ethyl acetate, and DCM |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (dd, J=4.7, 1.6 Hz, 1H), 8.25 (br s, 1H), 8.18 (dd, J=7.9, 1.6 Hz, 1H), 7.32 (dd, J=7.9, 4.7 Hz, 1H), 2.25 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 168.7, 145.2, 143.9, 134.1, 123.5, 122.9, 24.8.

-

Mass Spectrometry (ESI): m/z 171.0 [M+H]⁺

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. The chloro and acetamido groups provide reactive handles for further functionalization.

Precursor to Kinase Inhibitors

One of the most significant applications of this compound is in the development of kinase inhibitors. The 2-chloropyridine moiety can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing fragments. This is a common strategy in the synthesis of ATP-competitive kinase inhibitors, where the pyridine core acts as a hinge-binding motif.

Synthesis of VHL Ligands for PROTACs

Recent advancements in targeted protein degradation have highlighted the use of this compound derivatives in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.

Logical Relationship of Applications

Caption: Applications derived from this compound.

Conclusion

This compound is a foundational building block in contemporary medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of complex molecular scaffolds. The continued exploration of kinase inhibitors and targeted protein degraders is likely to further solidify the importance of this versatile intermediate in the pursuit of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: N-(2-chloropyridin-3-yl)acetamide in Medicinal Chemistry

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. N-(2-chloropyridin-3-yl)acetamide emerges as a significant heterocyclic building block, offering a strategic entry point into a rich chemical space. Its structure, featuring a pyridine ring substituted with a reactive chlorine atom and an acetamide group, provides medicinal chemists with multiple avenues for diversification and optimization of lead compounds. This guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and its pivotal role in the generation of biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapies.[1] The protocols and insights contained herein are curated for researchers, scientists, and drug development professionals, aiming to bridge foundational chemistry with practical, high-impact applications.

Section 1: Synthesis and Characterization of this compound

The reliable synthesis and rigorous characterization of starting materials are the bedrock of any successful medicinal chemistry campaign. This section provides a detailed, field-proven protocol for the synthesis of this compound from its commercially available precursor, 3-amino-2-chloropyridine.

Principle of the Reaction

The synthesis is a straightforward N-acetylation reaction. The nucleophilic amino group (-NH₂) of 3-amino-2-chloropyridine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid), driving the reaction to completion. The choice of solvent and base is critical for achieving high yield and purity.

Experimental Protocol: N-Acetylation of 3-Amino-2-chloropyridine

Materials:

-

3-Amino-2-chloropyridine (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-2-chloropyridine (1.0 eq) and dissolve it in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction with acetyl chloride.

-

Acetylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled, stirring solution. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.4 (d, 1H, pyridyl-H), ~8.3 (d, 1H, pyridyl-H), ~7.9 (s, 1H, NH), ~7.3 (dd, 1H, pyridyl-H), ~2.2 (s, 3H, CH₃). Chemical shifts and coupling constants may vary slightly. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~168 (C=O), ~147 (pyridyl-C), ~145 (pyridyl-C), ~135 (pyridyl-C), ~123 (pyridyl-C), ~122 (pyridyl-C), ~24 (CH₃). |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺: 171.03. |

| Melting Point | Literature values should be consulted for comparison. |

Section 2: Applications in Drug Discovery - A Gateway to Kinase Inhibitors

The this compound scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers.[2]

Role as a "Hinge-Binding" Motif

In many kinase inhibitors, the acetamide group and the pyridine nitrogen of the this compound core act as crucial hydrogen bond donors and acceptors, respectively. This allows the molecule to anchor itself into the "hinge region" of the ATP-binding pocket of the kinase, a critical interaction for potent inhibition. The 2-chloro substituent serves as a versatile synthetic handle for introducing further complexity and modulating the compound's properties.

Case Study: A Building Block for FLT3 Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in Acute Myeloid Leukemia (AML).[2] Many potent FLT3 inhibitors utilize the 3-aminopyridine scaffold. This compound can be a key intermediate in the synthesis of such inhibitors. The chloro group at the 2-position is readily displaced or coupled to other fragments, allowing for the exploration of the solvent-exposed region of the ATP-binding site to enhance potency and selectivity.

The diagram below illustrates the logical flow of how this compound serves as a key intermediate. A subsequent reaction, such as a Suzuki or Buchwald-Hartwig coupling, at the C2-chloro position allows for the introduction of diverse aryl or heteroaryl groups (R), which can be tailored to optimize interactions with the target kinase.

Caption: Role as a key intermediate for library synthesis.

Section 3: Protocol - Derivatization via Suzuki-Miyaura Coupling

To showcase the synthetic utility of the 2-chloro group, this section provides a general protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide. This reaction is widely used in medicinal chemistry due to its mild conditions and tolerance of a wide range of functional groups.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, DME, or toluene)

-

Standard Schlenk line or glovebox technique for handling air-sensitive reagents

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Scope and Optimization

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. The table below summarizes key parameters for consideration.

| Parameter | Options | Considerations & Causality |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial and depends on the electronic properties of the coupling partners. Electron-rich pyridines can sometimes be challenging substrates, and specialized phosphine ligands can improve catalytic turnover and prevent catalyst deactivation. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A stronger base like Cs₂CO₃ or K₃PO₄ is often required for less reactive boronic acids to facilitate the transmetalation step. |

| Solvent | Dioxane/H₂O, Toluene, DME | The solvent system must be able to dissolve all components and be stable at the reaction temperature. The presence of water can be beneficial for the solubility of the base and the boronic acid. |

Section 4: Safety, Handling, and Storage

Safety Precautions:

-

This compound and its precursor, 3-amino-2-chloropyridine, should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acetamide itself is considered a substance that may pose a health risk and should be handled with caution. [3]

-

Work in a well-ventilated fume hood, especially when handling volatile solvents like DCM and acetyl chloride. [4]

-

Acetyl chloride is corrosive and reacts violently with water. Handle with extreme care.

Storage:

-

Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4]

References

-

MySkinRecipes. N-(3-((2,5-Dichloropyrimidin-4-Yl)Amino)Phenyl)Acetamide. Available from: [Link]

-

Chemical-Kinomics. Drug Discovery - Inhibitor. Available from: [Link]

-

Loba Chemie. ACETAMIDE FOR SYNTHESIS. Available from: [Link]

-

New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Role of N-(2-chloropyridin-3-yl)acetamide in Modern Drug Discovery

Abstract

N-(2-chloropyridin-3-yl)acetamide is a pivotal heterocyclic building block in medicinal chemistry.[1] Its unique structural features, comprising a reactive chloropyridine core and an acetamide group, make it a versatile intermediate for the synthesis of complex molecular architectures. These architectures are often designed to interact with high-value biological targets. This guide provides an in-depth exploration of the synthesis of this compound, its critical application in the development of targeted therapeutics like the BCL-2 inhibitor Venetoclax (ABT-199), and the underlying scientific principles that govern its utility. Detailed, field-tested protocols are provided for researchers engaged in drug discovery and development.

Introduction: Why this compound is a Valued Intermediate

In the landscape of drug discovery, the assembly of complex molecules from versatile and reliable chemical scaffolds is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions.[1] this compound (C7H7ClN2O) emerges as a significant intermediate for several key reasons[2][3]:

-

Structural Rigidity and Planarity: The pyridine ring provides a rigid, planar scaffold that can be used to orient functional groups in a precise three-dimensional space, which is critical for specific binding to protein targets.

-

Reactive Handles for Elaboration: The chloro-substituent at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution or as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the strategic attachment of other molecular fragments.

-

Hydrogen Bonding Capability: The acetamide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), which are crucial for forming stable interactions within the binding pockets of target proteins like kinases and BCL-2 family proteins.[4]

This intermediate is a cornerstone in the synthesis of molecules targeting critical disease pathways, most notably in oncology with its use in the synthesis of potent kinase inhibitors and apoptosis modulators.[5][6][7][8]

Synthesis Protocol: From Precursor to Key Intermediate

The synthesis of this compound is primarily achieved through the acetylation of its precursor, 2-chloro-3-aminopyridine. The process is a classic example of nucleophilic acyl substitution.

Principle of the Reaction

The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the 3-amino group of 2-chloro-3-aminopyridine on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.[9] A mild base is often used to neutralize the acid byproduct and drive the reaction to completion. The synthesis of the starting material, 2-chloro-3-aminopyridine, can be accomplished by the chlorination of 3-aminopyridine using reagents like hydrogen peroxide in hydrochloric acid.[10][11]

Experimental Protocol: Acetylation of 2-chloro-3-aminopyridine

This protocol details a robust method for the synthesis of this compound.

Materials:

-

2-chloro-3-aminopyridine (1.0 eq)

-

Acetic Anhydride (Ac₂O) (1.2 eq)[12]

-

Pyridine (as solvent and base) or an aprotic solvent like Dichloromethane (DCM) with a non-nucleophilic base like Triethylamine (TEA) (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and purification

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-chloro-3-aminopyridine (1.0 eq) in anhydrous pyridine (or DCM).

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the acylation reaction and minimize the formation of potential side products.

-

Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 15-20 minutes. If using DCM as a solvent, add TEA (1.5 eq) before the acetic anhydride.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding water or by pouring the reaction mixture over crushed ice to hydrolyze any remaining acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel. If pyridine was used, dilute extensively with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution (to remove acetic acid), and finally with brine.[12]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure product.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting and Optimization

| Issue Observed | Potential Cause(s) | Recommended Solution(s) |

| Low Product Yield | Incomplete reaction; Product loss during workup; Degradation of starting material. | Ensure starting material is fully consumed via TLC; Optimize reaction time and temperature; Ensure pH is correct during washes to prevent product loss in the aqueous layer. |

| Presence of Impurities | Formation of di-acylated product; Unreacted starting material; Acidic impurities. | Control stoichiometry carefully (avoid large excess of acetic anhydride); Optimize reaction time; An aqueous wash with a mild base (e.g., NaHCO₃ solution) can remove acidic impurities like acetic acid.[13] |

| Difficult Purification | Product co-elutes with impurities during chromatography. | Adjust the solvent system polarity for column chromatography; Consider recrystallization with various solvent pairs to find optimal conditions for selective precipitation.[13] |

Application Focus: Synthesis of ABT-199 (Venetoclax)

A prominent application of this compound and its derivatives is in the synthesis of Venetoclax (ABT-199), a first-in-class, potent, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[14]

Therapeutic Relevance of ABT-199

Target: BCL-2 is a key pro-survival protein that prevents apoptosis (programmed cell death).[15] In many hematological malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML), cancer cells overexpress BCL-2, making them resistant to apoptosis and conventional therapies.[14][15]

Mechanism of Action: ABT-199 mimics the action of pro-apoptotic BH3-only proteins (like BIM). It binds with high affinity to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins.[16] The released proteins then activate the mitochondrial apoptosis pathway, leading to the selective death of BCL-2-dependent cancer cells while largely sparing healthy cells, such as platelets, which rely more on a related protein, BCL-xL.[14]

BCL-2 Pathway and ABT-199 Intervention

Caption: Mechanism of ABT-199. It inhibits BCL-2, releasing BIM to activate apoptosis.

Role of the Intermediate in the ABT-199 Synthesis

While the full synthesis of ABT-199 is a complex, multi-step process protected by patents, the chloropyridine moiety derived from intermediates like this compound forms a key part of the final molecular scaffold.[5] The general strategy involves:

-

Functionalization: The acetamide group may be hydrolyzed back to the amine or otherwise modified.

-

Scaffold Assembly: The 2-chloro-3-aminopyridine core is coupled with other complex heterocyclic systems. The chloro group is typically displaced in a nucleophilic aromatic substitution or used in a palladium-catalyzed cross-coupling reaction to build the intricate structure of the final drug.

This highlights the intermediate's role not just as a simple building block, but as a strategic precursor that enables the assembly of the pharmacologically active molecule.

Broader Applications in Drug Discovery

The utility of acetamide derivatives extends beyond BCL-2 inhibitors. The N-aryl acetamide motif is a common feature in many classes of bioactive molecules, including:

-

Kinase Inhibitors: Many small molecule kinase inhibitors, which are crucial in oncology and immunology, incorporate substituted acetamide linkers to interact with the hinge region of the kinase ATP-binding site.[6][8][17]

-

Anti-inflammatory Agents: Acetamide derivatives have been explored as inhibitors of enzymes like COX-II, which are involved in inflammatory pathways.[4]

-

Antimicrobial Agents: The chloroacetamide functional group itself has been incorporated into compounds with antibacterial and antifungal properties.[18][19]

Conclusion

This compound stands as a testament to the power of strategic intermediate design in drug discovery. Its straightforward synthesis, coupled with multiple reactive sites for chemical elaboration, provides medicinal chemists with a reliable and versatile platform. From the synthesis of groundbreaking targeted cancer therapies like Venetoclax to its potential in a range of other therapeutic areas, this intermediate underscores the critical link between fundamental organic synthesis and the development of life-saving medicines. The protocols and insights provided herein are intended to empower researchers to effectively utilize this valuable chemical tool in their own discovery programs.

References

- Vertex AI Search Result 1. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - ChemicalBook.

- Glycoscience Protocols (GlycoPODv2). O-Acetylation using acetic anhydride in pyridine.

- BenchChem. Identifying and minimizing side products in chloroacetylation of aminopyridines.

- PubChem. This compound.

- NIH National Library of Medicine. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.

- NIH National Library of Medicine. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.

- BenchChem. Application Notes and Protocols for the Acetylation of 2-Chloroaniline.

- BOC Sciences. CAS 173954-03-5 ACETAMIDE,N-(2-CHLORO-PYRIDIN-3-YL)-N-HYDROXY.

- Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.

- Google Patents. US3838136A - Preparation of 2-chloro-3-aminopyridine.

- PubChem. 2-chloro-N-(3-chloropyridin-2-yl)acetamide.

- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

- BLD Pharm. 21352-19-2|this compound.

- Google Patents. CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199.

- International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

- PubChem. N-(2-chloropyridin-3-yl)-2-(1H-indol-1-yl)acetamide.

- ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling.

- Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.

- ResearchGate. Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs).

- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

- ResearchGate. 2-Amino-N-(2-chloropyridin-3yl)benzamide.

- ResearchGate. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.

- MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery.

- PubMed. Selective BCL-2 inhibition by ABT-199 causes on-target cell death in acute myeloid leukemia.

- NIH National Library of Medicine. Utilization of kinase inhibitors as novel therapeutic drug targets: A review.

- NIH National Library of Medicine. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition.

- NIH National Library of Medicine. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1.

- PubChem. N-(3-chloropyridin-2-yl)acetamide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H7ClN2O | CID 4338791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 21352-19-2|this compound|BLD Pharm [bldpharm.com]

- 4. archivepp.com [archivepp.com]

- 5. CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199 - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 11. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 12. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Selective BCL-2 inhibition by ABT-199 causes on-target cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsr.info [ijpsr.info]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Notes & Protocols: High-Throughput Screening of N-(2-chloropyridin-3-yl)acetamide for Kinase Inhibitory Activity

For: Researchers, scientists, and drug development professionals.

Introduction: Contextualizing N-(2-chloropyridin-3-yl)acetamide in Drug Discovery

This compound is a small molecule whose biological activities are not extensively documented in the context of human therapeutics.[1] Its structural motifs, however, including a substituted pyridine ring, are present in numerous biologically active compounds and approved drugs. The pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and aromatic interactions, with biological targets.[2]

In drug discovery, the exploration of novel chemical matter against well-validated target classes is a cornerstone of identifying new therapeutic leads.[3][4][5][6] Kinases, a large family of enzymes that play critical roles in cellular signaling, are particularly important targets.[7] Aberrant kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a highly successful class of drugs.[7][8]